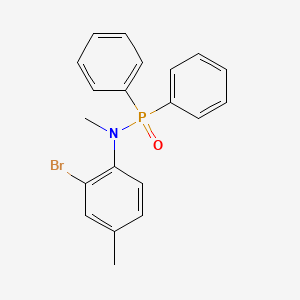
N-(2-Bromo-4-methylphenyl)-N-methyl-P,P-diphenylphosphinic amide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Bromo-4-methylphenyl)-N-methyl-P,P-diphenylphosphinic amide is a complex organic compound that features a brominated aromatic ring, a methyl group, and a phosphinic amide functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Bromo-4-methylphenyl)-N-methyl-P,P-diphenylphosphinic amide typically involves the reaction of 2-bromo-4-methylaniline with diphenylphosphinic chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphinic chloride. The resulting intermediate is then methylated using methyl iodide in the presence of a base like potassium carbonate to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
N-(2-Bromo-4-methylphenyl)-N-methyl-P,P-diphenylphosphinic amide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the aromatic ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form phosphine oxides.
Reduction Reactions: The phosphinic amide group can be reduced to phosphine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and various amines. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted derivatives depending on the nucleophile used.
Oxidation Reactions: The major product is the corresponding phosphine oxide.
Reduction Reactions: The major product is the corresponding phosphine.
科学研究应用
N-(2-Bromo-4-methylphenyl)-N-methyl-P,P-diphenylphosphinic amide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the development of advanced materials, including polymers and catalysts.
作用机制
The mechanism by which N-(2-Bromo-4-methylphenyl)-N-methyl-P,P-diphenylphosphinic amide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and phosphinic amide group play crucial roles in binding to these targets, influencing their activity and function. The compound can modulate various biochemical pathways, including those involved in oxidative stress and signal transduction.
相似化合物的比较
Similar Compounds
- N-(2-Bromo-4-methylphenyl)-2-pyrazinecarboxamide
- Acetamide, N-(2-iodo-4-methylphenyl)-2-bromo
- 4-Bromo-N-(2-methylphenyl)benzamide
Uniqueness
N-(2-Bromo-4-methylphenyl)-N-methyl-P,P-diphenylphosphinic amide is unique due to its combination of a brominated aromatic ring and a phosphinic amide group This structural feature imparts distinct chemical reactivity and biological activity compared to similar compounds
属性
CAS 编号 |
65814-46-2 |
|---|---|
分子式 |
C20H19BrNOP |
分子量 |
400.2 g/mol |
IUPAC 名称 |
2-bromo-N-diphenylphosphoryl-N,4-dimethylaniline |
InChI |
InChI=1S/C20H19BrNOP/c1-16-13-14-20(19(21)15-16)22(2)24(23,17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-15H,1-2H3 |
InChI 键 |
BLZXQESWVNEXML-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)N(C)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


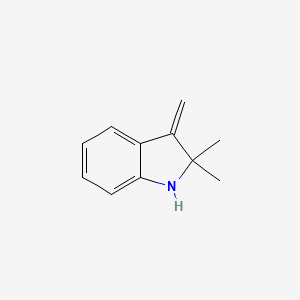
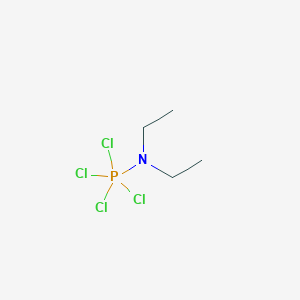
![Furan-2,5-dione;2-(2-hydroxyethoxy)ethanol;tricyclo[5.2.1.02,6]deca-3,8-diene](/img/structure/B14484531.png)
![4-{[Cyano(3-hydroxyphenyl)methyl]amino}benzene-1-sulfonamide](/img/structure/B14484533.png)
![2-[(2-Carboxyethyl)sulfanyl]-L-tryptophan](/img/structure/B14484539.png)
![[1,1'-Biphenyl]-2,3',4',5-tetrol](/img/structure/B14484544.png)
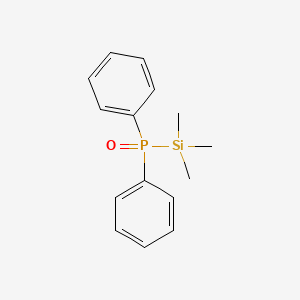

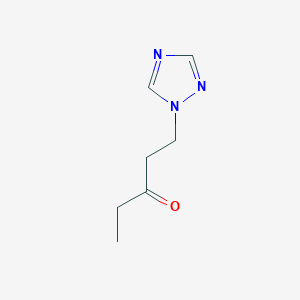
![2-[(2-Chlorophenyl)(cyclohexyl)methyl]pyridine](/img/structure/B14484563.png)
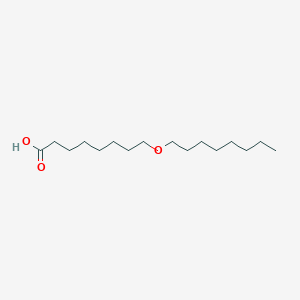
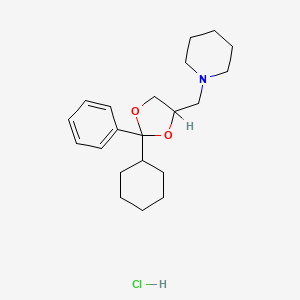
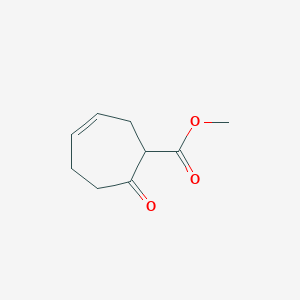
![Butanoic acid, 2-[(diethoxyphosphinothioyl)thio]-3-oxo-, ethyl ester](/img/structure/B14484603.png)
